molecular formula C15H22N2 B11969612 Propanedinitrile, cyclododecylidene- CAS No. 13166-11-5

Propanedinitrile, cyclododecylidene-

Cat. No.: B11969612
CAS No.: 13166-11-5
M. Wt: 230.35 g/mol
InChI Key: LWFJKMCHZSHQKG-UHFFFAOYSA-N
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Description

Propanedinitrile, cyclododecylidene- is an organic compound with the molecular formula C15H22N2 It is a derivative of propanedinitrile, where the hydrogen atoms are replaced by a cyclododecylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, cyclododecylidene- can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

The industrial production of propanedinitrile, cyclododecylidene- involves the use of liquid ammonia, methyl cyanoacetic acid, and methanol as a solvent. The process includes an amination reaction while stirring, followed by the separation of solid from liquid and subsequent baking .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, cyclododecylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedinitrile, cyclododecylidene- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, cyclododecylidene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetonitrile: Another derivative of propanedinitrile, used in the synthesis of various organic compounds.

Uniqueness

Its unique structure allows for specific interactions with biological targets and enhances its utility in various scientific research applications .

Properties

CAS No.

13166-11-5

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-cyclododecylidenepropanedinitrile

InChI

InChI=1S/C15H22N2/c16-12-15(13-17)14-10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2

InChI Key

LWFJKMCHZSHQKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=C(C#N)C#N)CCCCC1

Origin of Product

United States

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